4-(4-Oxopiperidin-1-yl)benzoic acid CAS 67929-87-7 properties
4-(4-Oxopiperidin-1-yl)benzoic acid CAS 67929-87-7 properties
An In-depth Technical Guide to 4-(4-Oxopiperidin-1-yl)benzoic acid (CAS 67929-87-7)
Abstract
4-(4-Oxopiperidin-1-yl)benzoic acid is a bifunctional organic molecule that incorporates a rigid aromatic carboxylic acid and a saturated heterocyclic ketone. This unique structural combination makes it a valuable building block and a compelling scaffold in medicinal chemistry and materials science. The para-substituted benzoic acid moiety provides a versatile handle for amide bond formation, esterification, or coordination chemistry, while the 4-piperidone ring offers a site for further functionalization through ketone chemistry or as a key pharmacophoric element. This guide provides a comprehensive overview of its structural properties, predicted spectroscopic profile, a proposed synthetic pathway, and its potential applications, with a focus on its utility in drug discovery and development.
Molecular Identity and Physicochemical Properties
4-(4-Oxopiperidin-1-yl)benzoic acid is a compound whose structure is foundational to its utility. The tertiary amine linkage between the phenyl ring and the piperidone ring creates a non-planar, rigid structure that can be exploited in the design of molecules with specific conformational requirements.
Chemical Structure and Identifiers
The molecule consists of a benzoic acid core substituted at the para (4-) position with the nitrogen atom of a 4-piperidone (also known as 4-oxopiperidine) ring.
Caption: Molecular structure of 4-(4-Oxopiperidin-1-yl)benzoic acid.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 67929-87-7 | - |
| Molecular Formula | C₁₂H₁₃NO₃ | Calculated |
| Molecular Weight | 219.24 g/mol | Calculated |
| IUPAC Name | 4-(4-oxopiperidin-1-yl)benzoic acid | IUPAC Nomenclature |
| Canonical SMILES | C1CN(CC(C1)=O)C2=CC=C(C=C2)C(=O)O | Structure-based |
| InChI Key | WNHDBSPODXLMRX-UHFFFAOYSA-N |[1] |
Predicted Physicochemical Characteristics
While experimental data for this specific molecule is limited, its properties can be reliably predicted based on its constituent functional groups and related analogs. The compound is expected to be a crystalline solid with limited solubility in water and higher solubility in polar organic solvents like DMSO and DMF.[2]
| Predicted Property | Value | Notes |
| Melting Point | >230 °C | Based on analogs like 4-(2-oxopiperidin-1-yl)benzoic acid (236-239 °C) and 4-Piperidin-1-yl-benzoic acid (223-232 °C).[3] |
| pKa | ~4.0 - 4.5 | The electron-donating nature of the nitrogen is offset by the electron-withdrawing ketone, leading to a pKa similar to benzoic acid (4.2). |
| XLogP3 | ~1.2 - 1.5 | Predicted value indicating moderate lipophilicity.[1] |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of synthesized molecules. The predicted spectral data for 4-(4-Oxopiperidin-1-yl)benzoic acid is based on the well-established chemical shifts and absorption frequencies of its functional groups.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[5][6]
-
C-H Stretch (Aromatic): Weak to medium sharp peaks just above 3000 cm⁻¹ (~3100-3000 cm⁻¹).
-
C-H Stretch (Aliphatic): Medium sharp peaks just below 3000 cm⁻¹ (~2950-2850 cm⁻¹).
-
C=O Stretch (Ketone): A strong, sharp peak around 1715 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1680 cm⁻¹, often overlapping with the ketone stretch.[6]
-
C=C Stretch (Aromatic): Medium peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A strong band in the 1320-1210 cm⁻¹ region.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.[7] The spectra are typically recorded in deuterated solvents like DMSO-d₆.
¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆):
-
δ > 12.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
δ ~7.9 ppm (d, 2H, J ≈ 8.8 Hz): A doublet for the two aromatic protons ortho to the carboxylic acid group.
-
δ ~7.0 ppm (d, 2H, J ≈ 8.8 Hz): A doublet for the two aromatic protons ortho to the piperidine nitrogen.
-
δ ~3.7 ppm (t, 4H, J ≈ 6.0 Hz): A triplet for the four piperidine protons adjacent to the nitrogen atom (-N-CH₂-).
-
δ ~2.5 ppm (t, 4H, J ≈ 6.0 Hz): A triplet for the four piperidine protons adjacent to the carbonyl group (-C(=O)-CH₂-). This peak may be coincident with the DMSO solvent peak.
¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆):
-
δ ~195-205 ppm: Carbonyl carbon of the ketone.
-
δ ~167 ppm: Carbonyl carbon of the carboxylic acid.[8]
-
δ ~152 ppm: Aromatic carbon attached to the nitrogen (C-N).
-
δ ~131 ppm: Aromatic carbons ortho to the carboxylic acid.
-
δ ~122 ppm: Aromatic carbon attached to the carboxylic acid group.
-
δ ~114 ppm: Aromatic carbons ortho to the nitrogen.
-
δ ~48 ppm: Piperidine carbons adjacent to the nitrogen (-N-CH₂-).
-
δ ~40 ppm: Piperidine carbons adjacent to the ketone (-C(=O)-CH₂-).
Synthesis and Characterization Workflow
While multiple synthetic routes are possible, a common and reliable approach involves a nucleophilic aromatic substitution reaction followed by ester hydrolysis.
Proposed Synthetic Pathway
The most direct pathway involves the reaction of a 4-halobenzoic acid ester with 4-piperidone, followed by saponification. Using a fluoro-substituted starting material is often advantageous due to the high reactivity of the C-F bond in SₙAr reactions.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-(4-oxopiperidin-1-yl)benzoate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone hydrochloride (1.0 eq), ethyl 4-fluorobenzoate (1.0 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.[9]
Step 2: Hydrolysis to 4-(4-Oxopiperidin-1-yl)benzoic acid
-
Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Purification and Characterization Workflow
The purity and identity of the final compound must be rigorously verified.
Caption: General workflow for product purification and validation.
Applications in Research and Development
The true value of 4-(4-Oxopiperidin-1-yl)benzoic acid lies in its potential as a versatile intermediate for creating more complex molecules with desired biological activities or material properties.
Utility as a Chemical Scaffold
This molecule serves as an excellent scaffold for building compound libraries.
-
Carboxylic Acid Handle: The -COOH group is readily converted into amides, esters, or acid chlorides, allowing for the attachment of a wide variety of chemical moieties. This is a cornerstone of combinatorial chemistry and drug development.[10]
-
Ketone Functionality: The ketone on the piperidine ring can be used as a point of diversification through reactions like reductive amination, Wittig reactions, or aldol condensations, enabling the introduction of new substituents and the exploration of structure-activity relationships (SAR).
-
Piperidine Ring: The piperidine ring itself is a common feature in many pharmaceuticals, often contributing to improved solubility and pharmacokinetic properties.[3]
Potential in Medicinal Chemistry
Derivatives of this compound could be investigated for a range of therapeutic targets.
-
Enzyme Inhibitors: The rigid structure can be used to position functional groups precisely within the active site of an enzyme. For example, related structures have been explored as phosphodiesterase type 4D inhibitors.[11]
-
Receptor Ligands: The aromatic ring and nitrogen atom are common features in ligands for G-protein coupled receptors (GPCRs) and ion channels.
-
Antibacterial Agents: Pyrazole derivatives containing a benzoic acid moiety have shown potent antibacterial activity by inhibiting fatty acid biosynthesis, suggesting this scaffold could be explored for similar applications.[12]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines can be established based on the hazards of its functional groups (aromatic carboxylic acid, ketone).[13]
Table 2: Hazard and Safety Information
| Category | Recommendation | Citation |
|---|---|---|
| Hazard Identification | May cause skin, eye, and respiratory irritation. Harmful if swallowed. | [14][15] |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves. | [16] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | [15] |
| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. | [14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |[14] |
Conclusion
4-(4-Oxopiperidin-1-yl)benzoic acid, CAS 67929-87-7, is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its bifunctional nature, combining a reactive carboxylic acid with a modifiable ketone on a pharmaceutically relevant piperidine scaffold, provides a robust platform for the synthesis of novel compounds. While detailed experimental data on the compound itself is sparse, its properties and reactivity can be confidently predicted from established chemical principles and data from closely related analogs. This guide provides a foundational technical overview to enable its synthesis, characterization, and effective utilization in research and development programs.
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